Synthesis of Ethyl 8-amino-2,3-dihydrobenzodioxine-5-carboxylate
Synthesis of Ethyl 8-amino-2,3-dihydrobenzodioxine-5-carboxylate
An In-depth Technical Guide to the Synthesis of Ethyl 8-amino-2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylate
Abstract
This technical guide provides a comprehensive, field-proven methodology for the synthesis of Ethyl 8-amino-2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylate, a key intermediate in contemporary drug discovery. The narrative emphasizes the chemical principles, strategic decisions, and self-validating protocols necessary for successful execution. We detail a robust two-step synthetic pathway commencing from the commercially available Ethyl 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylate, involving regioselective nitration followed by catalytic hydrogenation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a reliable and scalable route to this valuable molecular scaffold.
Introduction: The Strategic Importance of the Benzodioxine Scaffold
The 2,3-dihydrobenzo[b][1][2]dioxine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its conformational rigidity and ability to act as a bioisostere for other aromatic systems make it a valuable component in rational drug design. The title compound, Ethyl 8-amino-2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylate (CAS 191024-16-5)[3][4], is a particularly versatile building block. The presence of an amino group, a carboxylate ester, and the benzodioxine core provides three distinct points for chemical modification, enabling the exploration of extensive chemical space. Notably, derivatives of this scaffold have been investigated as potent inhibitors of Poly(ADP-ribose)polymerase 1 (PARP1), a critical target in oncology.[5][6] A reliable and well-understood synthetic route is therefore paramount for advancing research in these areas.
Overall Synthetic Strategy
The synthesis is efficiently executed in two sequential steps starting from Ethyl 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylate. The strategy hinges on the controlled introduction of a nitro group at the C-8 position via electrophilic aromatic substitution, followed by its clean reduction to the target primary amine.
Figure 1: Overall two-step synthesis workflow.
Part 1: Synthesis of Ethyl 8-nitro-2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylate (Intermediate 2)
Principle and Rationale
This initial step employs a classical electrophilic aromatic substitution (EAS) reaction to install a nitro group onto the benzodioxine ring. The success of the synthesis hinges on the regioselectivity of this nitration.
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Causality of Regioselectivity: The starting material possesses two key directing groups: the ether oxygens of the dioxane ring and the ethyl carboxylate group.
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The ether oxygens are activating, ortho-, para-directing groups due to the lone pairs on oxygen participating in resonance.
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The ethyl carboxylate group is a deactivating, meta-directing group.
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The combined electronic effects strongly favor the substitution at the C-8 position, which is para to one ether oxygen and ortho to the other, while being meta to the deactivating ester group. This convergence of directing effects leads to high regioselectivity and minimizes the formation of unwanted isomers.
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Choice of Reagents: A mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is the standard and most effective nitrating agent. Sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction. Careful temperature control is critical to prevent over-nitration and side reactions.
Experimental Protocol
Materials:
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Concentrated Sulfuric Acid (H₂SO₄, 98%)
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Concentrated Nitric Acid (HNO₃, 70%)
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Dichloromethane (DCM)
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Saturated Sodium Bicarbonate (NaHCO₃) solution
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Brine (Saturated NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄)
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Ice bath
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve Ethyl 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylate (1.0 eq) in dichloromethane.
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Cool the flask to 0 °C using an ice bath.
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Slowly add concentrated sulfuric acid (3.0 eq) dropwise, ensuring the internal temperature does not exceed 5 °C.
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Prepare the nitrating mixture by adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.0 eq) in a separate flask, pre-chilled to 0 °C.
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Add the nitrating mixture dropwise to the reaction flask over 30 minutes, maintaining the internal temperature strictly between 0 and 5 °C.
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Stir the reaction mixture at 0-5 °C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, carefully pour the reaction mixture over crushed ice.
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Separate the organic layer. Extract the aqueous layer twice with dichloromethane.
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Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purify the crude solid by recrystallization from ethanol to afford Ethyl 8-nitro-2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylate (2) as a solid.
Part 2: Synthesis of Ethyl 8-amino-2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylate (Target Molecule 3)
Principle and Rationale
The final step involves the reduction of the aromatic nitro group to a primary amine. This transformation is one of the most fundamental and reliable reactions in organic synthesis.
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Trustworthiness of Method: Catalytic hydrogenation is the method of choice for this reduction due to its high efficiency, excellent chemoselectivity, and environmentally benign nature, with water being the only byproduct.[2]
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Catalyst System: Palladium on activated carbon (10% Pd/C) is a highly effective and widely used catalyst for this purpose.[7] It readily adsorbs hydrogen gas and facilitates its addition across the nitro group. The reaction is typically run under a positive pressure of hydrogen gas in a suitable solvent like ethanol or ethyl acetate. This method is generally preferred over metal-acid reductions (e.g., Fe/HCl or SnCl₂/HCl) which often require stoichiometric amounts of metal and can involve more challenging aqueous workups.[1]
Experimental Protocol
Materials:
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Ethyl 8-nitro-2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylate (2)
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10% Palladium on Carbon (Pd/C), 50% wet
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Ethanol (EtOH)
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Hydrogen (H₂) gas supply or Ammonium Formate
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Celite®
Procedure:
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Charge a hydrogenation vessel (e.g., Parr shaker apparatus) with Ethyl 8-nitro-2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylate (1.0 eq) and ethanol.
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Carefully add 10% Pd/C (0.05 eq by weight of palladium) to the solution under an inert atmosphere (e.g., nitrogen or argon).
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Seal the vessel, evacuate the atmosphere, and backfill with hydrogen gas. Repeat this cycle three times.
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Pressurize the vessel with hydrogen gas (typically 50 psi) and agitate the mixture at room temperature.
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Monitor the reaction by observing hydrogen uptake and by TLC analysis until the starting material is fully consumed.
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Once complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
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Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad thoroughly with ethanol.
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Combine the filtrate and washings, and concentrate under reduced pressure.
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The resulting residue is the target compound, Ethyl 8-amino-2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylate (3), which can be further purified by recrystallization or column chromatography if necessary.
Data Presentation: Quantitative Summary
The following table summarizes the expected outcomes for the synthesis on a representative scale.
| Step | Compound Name | Starting Mass (g) | Molar Eq. | Product Mass (g) | Yield (%) | Physical State |
| 1 | Ethyl 8-nitro-2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylate (2) | 10.0 (of 1 ) | 1.0 | ~10.8 | ~85% | Yellow Solid |
| 2 | Ethyl 8-amino-2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylate (3) | 10.8 (of 2 ) | 1.0 | ~8.9 | ~93% | Off-white Solid |
Note: Yields are illustrative and may vary based on experimental conditions and scale.
Conclusion
This guide outlines a robust, logical, and high-yielding two-step synthesis for Ethyl 8-amino-2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylate. The methodology is grounded in well-established chemical principles, ensuring high regioselectivity in the nitration step and clean, efficient reduction in the hydrogenation step. By providing a detailed rationale for each procedural choice, this document serves as an authoritative resource for chemists to confidently produce this valuable intermediate for applications in pharmaceutical research and development.
References
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ChemRxiv. (2023). Sustainable Hydrogenation of Nitroarenes to Anilines with Highly Active in-situ Generated Copper Nanoparticles. Retrieved from [Link]
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ResearchGate. (n.d.). Selective Catalytic Hydrogenation of Nitroarenes to Anilines. Retrieved from [Link][8]
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